molecular formula C₁₈H₃₅ClN₂O₁₁P₂S B1146894 Clindamycin 2,4-Diphosphate CAS No. 1309048-48-3

Clindamycin 2,4-Diphosphate

Cat. No.: B1146894
CAS No.: 1309048-48-3
M. Wt: 584.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clindamycin 2,4-diphosphate (CLDP) is an antibiotic drug used to treat a variety of bacterial infections. It is a semisynthetic derivative of the natural product clindamycin, which is produced by Streptomyces lincolniensis. CLDP has a broad spectrum of activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. CLDP is also active against anaerobes and Gram-negative bacteria, including Bacteroides fragilis, Haemophilus influenzae, and Escherichia coli. CLDP is available in both oral and intravenous formulations and is used to treat a variety of infections, including skin and soft tissue infections, bone and joint infections, and intra-abdominal infections.

Scientific Research Applications

Antibacterial and Antiprotozoal Activity

Clindamycin is recognized for its efficacy against a variety of bacterial infections, particularly those caused by anaerobic species. Its use extends to treating important protozoal diseases, such as malaria, often in combination with other drugs like primaquine for enhanced effectiveness. Resistance mechanisms to clindamycin, including methylation of 23S ribosomal RNA and enzymatic modification, have been identified, emphasizing the need for ongoing research into overcoming bacterial resistance (Spížek & Řezanka, 2004).

Prodrug Characteristics

Clindamycin 2-phosphate, a prodrug of clindamycin, showcases rapid in vivo conversion to clindamycin through phosphatase ester hydrolysis. Its formulation offers high water solubility and reduced pain upon injection, highlighting the pharmacological advantages of prodrug development for improved patient compliance and drug administration (Morozowich & Karnes, 2007).

Dental Applications

Research also extends to the application of clindamycin in dentistry, particularly for the prophylaxis of endocarditis and the treatment of dental infections. Its broad spectrum, high oral absorption, significant tissue penetration, and stimulatory effects on the host immune system make it a viable option for managing dental infections (Brook et al., 2005).

Impurities Characterization

A study on the isolation and identification of impurities from clindamycin phosphate raw material, including clindamycin-2,4-diphosphate, provides insights into the chemical integrity and quality control of pharmaceutical preparations. Such research underscores the importance of identifying and characterizing impurities to ensure drug safety and efficacy (Li et al., 2010).

Osteoblast Effects

Investigations into the effects of clindamycin on human osteoblasts in vitro reveal that at lower concentrations, clindamycin stimulates cell metabolism, whereas higher concentrations show cytotoxic effects. This highlights the potential impact of clindamycin, particularly in high local concentrations as might be found in clindamycin-impregnated bone cement, on bone metabolism and cell health (Naal et al., 2008).

Mechanism of Action

Target of Action

Clindamycin 2,4-Diphosphate, like its parent compound Clindamycin, primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics.

Mode of Action

Clindamycin disrupts protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It interferes with the transpeptidation reaction , thereby inhibiting early chain elongation . This interaction impedes both the assembly of the ribosome and the translation process .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin is the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, Clindamycin prevents the formation of peptide bonds, effectively halting the growth and reproduction of the bacteria .

Pharmacokinetics

It’s also known that Clindamycin is metabolized by the CYP3A4/5 enzymes . .

Result of Action

The primary result of Clindamycin’s action is the inhibition of bacterial growth and reproduction. By disrupting protein synthesis, Clindamycin causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Action Environment

The efficacy and stability of this compound could potentially be influenced by various environmental factors. For instance, the presence of other drugs could impact its effectiveness. One study found that co-treatment with rifampicin significantly decreases clindamycin concentrations . .

Safety and Hazards

Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . Before using clindamycin, individuals should tell their doctor if they have kidney disease, liver disease, an intestinal disorder such as colitis or Crohn’s disease, or a history of asthma, eczema, or allergic skin reaction . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Clindamycin 2,4-Diphosphate involves the conversion of Clindamycin to its phosphate derivative, followed by the reaction of the phosphate derivative with 2,4-dichlorophenyl phosphorodichloridate.", "Starting Materials": [ "Clindamycin", "2,4-dichlorophenyl phosphorodichloridate", "Triethylamine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Clindamycin is dissolved in methanol and treated with sodium hydroxide to form Clindamycin phosphate.", "The resulting Clindamycin phosphate is then treated with 2,4-dichlorophenyl phosphorodichloridate in the presence of triethylamine to form Clindamycin 2,4-Diphosphate.", "The reaction mixture is then extracted with chloroform and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to obtain Clindamycin 2,4-Diphosphate as a white solid." ] }

1309048-48-3

Molecular Formula

C₁₈H₃₅ClN₂O₁₁P₂S

Molecular Weight

584.94

synonyms

Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2,4-bis(Dihydrogen Phosphate)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.